[1,1'-Biphenyl]-3-amine, 5-methyl-
Overview
Description
[1,1’-Biphenyl]-3-amine, 5-methyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amine group at the 3-position and a methyl group at the 5-position of the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-amine, 5-methyl- typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-amine, 5-methyl- often employs large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-amine, 5-methyl- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as sodium amide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated biphenyls and other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the production of polymers and advanced materials.
Electronics: Employed in the manufacture of organic semiconductors and other electronic components.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-3-amine, 5-methyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the biphenyl structure provides stability and rigidity, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-amine: Differing by the position of the amine group.
[1,1’-Biphenyl]-4-amine: Another positional isomer.
[1,1’-Biphenyl]-3,5-diamine: Contains two amine groups.
Uniqueness:
Positional Specificity: The specific positioning of the amine and methyl groups in [1,1’-Biphenyl]-3-amine, 5-methyl- imparts unique chemical and physical properties, influencing its reactivity and interactions.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Biological Activity
[1,1'-Biphenyl]-3-amine, 5-methyl- is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of [1,1'-Biphenyl]-3-amine, 5-methyl- typically involves methods such as the condensation of appropriate precursors under controlled conditions. Specific synthetic routes may vary based on desired derivatives and functional groups.
Antimicrobial Activity
Recent studies have demonstrated that [1,1'-Biphenyl]-3-amine, 5-methyl- exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of [1,1'-Biphenyl]-3-amine, 5-methyl-
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.21 µM |
Pseudomonas aeruginosa | 0.21 µM |
Micrococcus luteus | Notable inhibition observed |
Candida spp. | Moderate antifungal activity |
The compound's activity is attributed to its ability to bind effectively to key enzymes involved in bacterial cell wall synthesis and DNA replication.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of [1,1'-Biphenyl]-3-amine, 5-methyl- on various cancer cell lines. The results indicate a dose-dependent cytotoxic effect with significant implications for cancer therapy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
---|---|---|---|
PC3 (Prostate Cancer) | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 (Prostate Cancer) | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These findings suggest that [1,1'-Biphenyl]-3-amine, 5-methyl- could serve as a potential lead compound for the development of new anticancer agents.
The biological activity of [1,1'-Biphenyl]-3-amine, 5-methyl- is linked to its interaction with various molecular targets:
- Binding Interactions : The compound forms hydrogen bonds with critical residues in target enzymes such as DNA gyrase and MurD.
- Molecular Docking Studies : Computational studies indicate favorable binding energies and interactions that enhance its antimicrobial efficacy.
Figure 1: Molecular Docking Interaction with DNA Gyrase
Molecular Docking
Case Studies
Several case studies have highlighted the practical applications of [1,1'-Biphenyl]-3-amine, 5-methyl-. For example:
- A study demonstrated its effectiveness in treating infections caused by resistant strains of bacteria.
- Another investigation explored its potential as an adjuvant therapy in cancer treatment protocols.
Properties
IUPAC Name |
3-methyl-5-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPQNLODEYARKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473729 | |
Record name | [1,1'-Biphenyl]-3-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83245-91-4 | |
Record name | [1,1'-Biphenyl]-3-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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